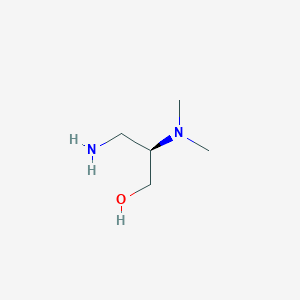

(R)-3-Amino-2-(dimethylamino)propan-1-ol

Descripción

Contextual Significance within Chiral Amino Alcohol Chemistry and Asymmetric Synthesis

Chiral amino alcohols are a fundamentally important class of organic compounds that feature both an amine and an alcohol functional group. Their inherent chirality and bifunctionality make them indispensable tools in the field of asymmetric synthesis, which is dedicated to the selective synthesis of a specific stereoisomer of a chiral product.

The significance of these scaffolds is multifaceted:

Chiral Building Blocks: Vicinal amino alcohols are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netwestlake.edu.cn Consequently, enantiomerically pure amino alcohols like (R)-3-Amino-2-(dimethylamino)propan-1-ol serve as valuable starting materials or key intermediates for the synthesis of complex target molecules. alfa-chemistry.com

Chiral Ligands in Asymmetric Catalysis: Perhaps their most prominent role is as chiral ligands for metal-based catalysts. westlake.edu.cnalfa-chemistry.com The nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction. Chiral amino alcohol-metal complexes are used in a wide range of asymmetric transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions, affording products with high enantiomeric purity. tcichemicals.comalfa-chemistry.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Chiral amino alcohols are often used for this purpose, guiding the formation of new stereocenters before being cleaved from the molecule.

Organocatalysts: The functional groups within amino alcohols can also participate directly in catalysis without a metal center. The amine group can act as a base or form iminium ions, while the hydroxyl group can act as a hydrogen bond donor, collectively activating substrates and controlling stereoselectivity.

The presence of a second amino group, as in (R)-3-Amino-2-(dimethylamino)propan-1-ol, creates a vicinal diamine structure. This 1,2-diamine motif is a powerful and well-established component in the design of highly effective chiral ligands and organocatalysts for numerous asymmetric reactions.

Table 1: Key Applications of Chiral Amino Alcohols in Chemical Synthesis

| Application Area | Description | Examples of Transformations |

|---|---|---|

| Asymmetric Catalysis | Serve as chiral ligands for transition metals (e.g., Ruthenium, Copper, Zinc) to induce enantioselectivity. tcichemicals.comalfa-chemistry.comacs.org | Enantioselective addition of dialkylzincs to aldehydes, asymmetric hydrogenation, asymmetric cross-coupling reactions. westlake.edu.cntcichemicals.com |

| Pharmaceutical Synthesis | Act as crucial intermediates or synthons for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). researchgate.net | Synthesis of HIV reverse transcriptase inhibitors (e.g., Efavirenz), antidepressants (e.g., Duloxetine). tcichemicals.comresearchgate.net |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. alfa-chemistry.com | Stereocontrolled alkylations, aldol (B89426) reactions. |

| Organocatalysis | Used as metal-free catalysts where the amine and alcohol groups activate substrates through hydrogen bonding and other interactions. | Asymmetric Michael additions, aldol reactions. |

Historical Development and Early Academic Investigations of Related Scaffolds

The study of amino alcohols is deeply rooted in the history of organic chemistry. Early synthetic methods were often straightforward but lacked the sophisticated stereocontrol that is now common.

Historically, common routes to produce amino alcohols included:

From Nitro-alkanes: A prevalent early method involved the condensation of formaldehyde with a nitro-alkane to produce a nitroalcohol, which was subsequently reduced to yield the final amino alcohol. alfa-chemistry.com

From Amines and Epoxides: The ring-opening of epoxides with amines is another long-standing and fundamental method for preparing amino alcohols. alfa-chemistry.com

From α-Amino Ketones: The reduction of α-amino ketones was another pathway to access these compounds. However, achieving high stereoselectivity in these reductions was a significant challenge for early chemists.

These traditional approaches often suffered from limitations, such as the need for extensive use of protecting groups to prevent side reactions and difficulties in controlling stereochemistry, leading to the formation of racemic or diastereomeric mixtures. researchgate.netwestlake.edu.cn The development of asymmetric synthesis in the latter half of the 20th century revolutionized the field. Researchers began to develop catalytic methods, such as asymmetric hydrogenation and transfer hydrogenation, that could produce chiral amino alcohols with very high levels of enantiomeric excess from prochiral precursors. westlake.edu.cnacs.org These advancements moved the field from multi-step, stoichiometric methods to more efficient and atom-economical catalytic processes, making chiral amino alcohols much more accessible for research and industrial applications.

Current Research Landscape and Emerging Academic Interests in (R)-3-Amino-2-(dimethylamino)propan-1-ol

While direct academic literature on (R)-3-Amino-2-(dimethylamino)propan-1-ol is sparse, the current research landscape for structurally similar chiral vicinal diamino alcohols provides a clear indication of its potential value and emerging interests. The dual presence of a primary and a tertiary amine, along with a hydroxyl group on a chiral frame, makes this scaffold a highly versatile platform for designing novel ligands and catalysts.

Emerging academic interests in scaffolds of this type include:

Design of Tridentate Ligands: The two nitrogen atoms and one oxygen atom provide three potential coordination sites. This allows for the development of tridentate ("pincer") ligands that can form highly stable and well-defined complexes with transition metals. Such ligands are of great interest for enhancing catalytic activity and selectivity in a variety of transformations.

Bifunctional Catalysis: The combination of a basic amine site and a hydrogen-bond-donating hydroxyl group allows for bifunctional catalysis. In such a mechanism, one part of the catalyst could activate one reactant (e.g., the amine deprotonating a nucleophile) while the other part activates the other reactant (e.g., the alcohol hydrogen-bonding to an electrophile), all within a single chiral transition state.

Synthesis of Complex Heterocycles: Chiral diamino alcohols are valuable precursors for the synthesis of important heterocyclic structures, such as chiral piperazines and diazepines, which are common frameworks in medicinal chemistry.

Probing Reaction Mechanisms: The systematic modification of the amine substituents (e.g., primary vs. tertiary dimethylamino) allows researchers to probe the steric and electronic effects that govern the stereochemical outcome of catalytic reactions, leading to a deeper understanding of reaction mechanisms and the rational design of improved catalysts.

Research teams are actively developing novel catalytic methods to synthesize chiral β-amino alcohols efficiently from simple starting materials like aldehydes and imines, highlighting the continued drive for innovation in accessing these valuable compounds. westlake.edu.cn

Scope and Research Objectives Pertaining to (R)-3-Amino-2-(dimethylamino)propan-1-ol

Given the utility of related chiral amino alcohol scaffolds, the scope of research pertaining to (R)-3-Amino-2-(dimethylamino)propan-1-ol would logically focus on establishing its fundamental chemical properties and exploring its utility in asymmetric synthesis.

Key research objectives would likely include:

Development of Stereoselective Synthetic Routes: A primary objective would be to establish an efficient and high-yielding synthesis of the enantiomerically pure compound. This could involve the asymmetric reduction of a suitable keto-amine precursor or a route starting from a readily available chiral building block like (R)-glycidol or an amino acid derivative.

Characterization and Physicochemical Profiling: Thorough characterization of the compound's physical and chemical properties is essential. This includes determining its melting point, solubility, and spectral data. X-ray crystallography could provide definitive proof of its absolute stereochemistry and solid-state conformation.

Application as a Chiral Ligand: A major research thrust would be to investigate its performance as a chiral ligand in a benchmark set of well-understood asymmetric catalytic reactions, such as the transfer hydrogenation of ketones or the addition of organozinc reagents to aldehydes.

Exploration in Organocatalysis: The potential of (R)-3-Amino-2-(dimethylamino)propan-1-ol to act as a metal-free organocatalyst for reactions like aldol or Michael additions would be a key area of investigation.

Synthesis of Derivatives for Pharmaceutical Screening: The compound could serve as a scaffold for creating a library of new molecules. Derivatization of the primary amine and alcohol functional groups could yield novel compounds with potential biological activity for screening in drug discovery programs.

Table 2: Predicted Physicochemical Properties for (R)-3-Amino-2-(dimethylamino)propan-1-ol

| Property | Predicted Value / Characteristic |

|---|---|

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| Appearance | Likely a viscous oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |

| Chirality | Contains one stereocenter at the C2 position. |

| Functional Groups | Primary amine (-NH₂), Tertiary amine (-N(CH₃)₂), Primary alcohol (-OH) |

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H14N2O |

|---|---|

Peso molecular |

118.18 g/mol |

Nombre IUPAC |

(2R)-3-amino-2-(dimethylamino)propan-1-ol |

InChI |

InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |

Clave InChI |

LAVNHYANZVOFFK-RXMQYKEDSA-N |

SMILES isomérico |

CN(C)[C@H](CN)CO |

SMILES canónico |

CN(C)C(CN)CO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for R 3 Amino 2 Dimethylamino Propan 1 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Routes to (R)-3-Amino-2-(dimethylamino)propan-1-ol

Achieving the desired stereochemistry at the C2 and C3 positions of the propan-1-ol backbone is the primary challenge in the synthesis of (R)-3-Amino-2-(dimethylamino)propan-1-ol. Various strategies have been developed to control the stereochemical outcome, including chiral pool synthesis, asymmetric reduction, and chemoenzymatic methods.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials to introduce chirality into the target molecule. Amino acids are particularly suitable precursors for the synthesis of chiral amino alcohols and diamines. rsc.org For the synthesis of 2,3-diaminopropan-1-ol (B8269735) derivatives, D-serine is a logical starting point. nih.govsmolecule.com

A plausible synthetic route starting from a protected D-serine derivative could involve the formation of an aldehyde, followed by reductive amination to introduce the second amino group. nih.gov For instance, a protected D-serine aldehyde can undergo reductive amination with dimethylamine (B145610) to form the 2-(dimethylamino) group. Subsequent reduction of the carboxylic acid functionality to a primary alcohol would yield the desired backbone. The stereochemistry at C2 is retained from the starting D-serine. The stereochemistry at C3 would be influenced by the reaction conditions of the subsequent steps.

A general representation of this approach is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of D-serine | e.g., Boc anhydride, base | N-Boc-D-serine |

| 2 | Reduction to amino alcohol | e.g., NaBH4, I2 | N-Boc-D-serinol |

| 3 | Oxidation to aldehyde | e.g., Dess-Martin periodinane | N-Boc-D-serinal |

| 4 | Reductive amination | Dimethylamine, NaBH(OAc)3 | N-Boc-3-amino-2-(dimethylamino)propan-1-ol |

| 5 | Deprotection | e.g., TFA | (R)-3-Amino-2-(dimethylamino)propan-1-ol |

This strategy benefits from the high enantiopurity of the starting material, which is directly transferred to the final product. The choice of protecting groups is critical to ensure compatibility with the reaction conditions in the subsequent steps. nih.gov

Asymmetric Reduction Strategies

Asymmetric reduction of a suitable prochiral ketone or imine precursor is a powerful method for establishing the stereochemistry of the alcohol or amine group. For the synthesis of chiral amino alcohols, the asymmetric transfer hydrogenation of α-amino ketones has proven to be a highly effective strategy. acs.org

A potential precursor for (R)-3-Amino-2-(dimethylamino)propan-1-ol could be 3-amino-2-(dimethylamino)propanal or a related ketone. The asymmetric reduction of the carbonyl group would establish the stereocenter of the alcohol. Ruthenium-based catalysts with chiral ligands are often employed for such transformations, affording high yields and excellent enantioselectivities. acs.org

Another approach involves the asymmetric reduction of β-hydroxy-N-sulfinyl imines, which can be used to synthesize syn- and anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov While this is for a 1,3-amino alcohol, similar principles could be adapted for a 1,2-diamino-3-ol system.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes, such as lipases and amine dehydrogenases, can be used for kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral intermediates. nih.govnih.govfrontiersin.org

For instance, a racemic mixture of a suitable precursor to 3-amino-2-(dimethylamino)propan-1-ol could be resolved using a lipase-catalyzed acylation. Lipase B from Candida antarctica has been successfully used for the kinetic resolution of trans-N,N-dialkylcyclohexane-1,2-diamines, yielding acetamides and the remaining diamines with high enantiomeric excess. nih.gov A similar enzymatic resolution could be applied to a racemic precursor of the target molecule.

Engineered amine dehydrogenases (AmDHs) offer a direct route to chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org This one-step synthesis uses ammonia (B1221849) as the amino donor and proceeds with high stereoselectivity. While this method typically produces primary amines, enzyme engineering could potentially adapt it for the synthesis of more complex amines.

Development and Optimization of Industrial-Scale Synthetic Protocols for (R)-3-Amino-2-(dimethylamino)propan-1-ol

The transition from laboratory-scale synthesis to industrial production requires the development of robust, cost-effective, and scalable protocols. For chiral pharmaceuticals and fine chemicals, this often involves the use of catalytic asymmetric methods to minimize waste and improve efficiency.

While a specific industrial-scale protocol for (R)-3-Amino-2-(dimethylamino)propan-1-ol is not publicly documented, general strategies for the large-scale production of chiral amino alcohols are applicable. Asymmetric transfer hydrogenation is a highly scalable and efficient method. acs.org The development of catalysts with high turnover numbers and the use of continuous flow reactors can significantly improve the productivity and economic viability of the process.

For chiral pool approaches, the availability and cost of the starting material, such as D-serine, are key considerations for industrial-scale synthesis. Process optimization would focus on maximizing yields, minimizing the number of steps, and developing efficient purification methods. nih.gov

Derivatization and Functionalization of (R)-3-Amino-2-(dimethylamino)propan-1-ol for Enhanced Reactivity and Selectivity

The presence of two distinct amine groups (a primary amine and a tertiary amine) and a primary alcohol in (R)-3-Amino-2-(dimethylamino)propan-1-ol allows for a range of derivatization and functionalization reactions. Selective modification of one of the functional groups is key to its use as a versatile building block.

Amine Group Modifications (e.g., Alkylation, Acylation, Amide Formation)

The primary amine at the C3 position is more nucleophilic than the tertiary amine at the C2 position, allowing for selective reactions under controlled conditions.

Alkylation: Selective N-alkylation of the primary amine can be achieved using various methods. Catalytic hydrogenation conditions with nitriles as alkylating agents have been shown to selectively produce secondary amines from primary amines. rsc.org Another approach is the iridium-catalyzed N-alkylation of arylamines with unprotected amino alcohols, which could be adapted for the selective alkylation of the primary amine in the target molecule. researchgate.net The use of dimethyl carbonate over bimetallic nanoparticles is an environmentally benign method for selective N-methylation. nih.gov

Acylation and Amide Formation: Selective acylation of the primary amine to form an amide is a common transformation. The reactivity of the primary amine allows for its preferential reaction with acylating agents such as acyl chlorides or anhydrides. To achieve mono-acylation of diamines, carbon dioxide can be used as a temporary and traceless protecting group for one of the amine functionalities. rsc.org CDI (1,1'-Carbonyldiimidazole) has also been used as a mediator for the highly efficient monoacylation of symmetrical diamines and the chemoselective acylation of primary amines in unsymmetrical diamines. rsc.org

The following table summarizes potential selective derivatization reactions of the primary amine group:

| Reaction | Reagent/Catalyst | Product Type |

| Alkylation | Alkyl halide, base | Secondary amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary or tertiary amine |

| Acylation | Acyl chloride/anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

These derivatization reactions enhance the utility of (R)-3-Amino-2-(dimethylamino)propan-1-ol as a chiral building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and catalysis.

Formation of Polymeric or Immobilized Derivatives for Heterogeneous Catalysis Research

The bifunctional nature of (R)-3-amino-2-(dimethylamino)propan-1-ol and its analogs makes them valuable building blocks for creating polymeric structures and for immobilization onto solid supports. These strategies aim to convert homogeneous catalysts into heterogeneous systems, which offer significant advantages such as ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for use in continuous flow reactors. nih.govrsc.org

Polymeric Derivatives (Dendrimers)

Amino alcohols are key precursors in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. ajpp.in Poly(ether imine) (PETIM) dendrimers, for example, can be constructed using 3-amino-1-propanol as a foundational unit. nih.govresearchgate.net The synthesis is typically a divergent, multi-step iterative process involving sequences like Michael additions and reductions to build successive generations of the dendrimer. nih.govsigmaaldrich.com This synthetic approach allows for the precise installation of various functional groups at the periphery of the dendrimer, such as alcohols, amines, or carboxylic acids. nih.govresearchgate.net

These dendritic structures can serve as scaffolds for creating nanocatalysts. The interior branches and core can coordinate with metal ions, while the periphery can be modified to control solubility and substrate affinity. mdpi.com The generational structure of the dendrimer can also influence catalytic activity and selectivity, a phenomenon known as the "dendritic effect". mdpi.com

| Polymer Type | Monomer/Core Unit | Synthetic Strategy | Key Structural Features |

|---|---|---|---|

| Poly(ether imine) (PETIM) Dendrimer | 3-Amino-1-propanol | Divergent synthesis via iterative Michael additions and reductions | Tertiary amine branch points, ether linkages, customizable peripheral groups |

| Poly(amido amine) (PAMAM) Dendrimer | Ammonia or ethylenediamine (B42938) core | Divergent synthesis | Amide branches, tertiary amine interiors, often used for encapsulating metal nanoparticles |

Immobilized Derivatives for Heterogeneous Catalysis

Immobilizing molecular catalysts onto solid supports is a primary strategy for heterogenization. rsc.org This approach isolates catalytic sites, which can prevent bimolecular decomposition pathways and enhance catalyst stability and lifetime. rsc.orgornl.gov

Several methods exist for creating these immobilized catalysts:

Covalent Grafting : Dendrimers or simpler ligands based on the amino alcohol structure can be covalently attached to supports like silica (B1680970) (SiO₂), polystyrene, or carbon nanotubes. nih.govmdpi.com This can be done in a divergent manner, where the dendrimer is grown step-by-step on the functionalized support, or in a convergent manner, where a pre-synthesized dendrimer is attached. researchgate.net

Encapsulation and Adsorption : Metal nanoparticles can be synthesized within the dendritic structure, which is then adsorbed onto a support like mesoporous silica (e.g., SBA-15). acs.org Another technique involves attaching the molecular catalyst to a metal oxide support and then encapsulating it with a thin metal oxide layer via atomic layer deposition (ALD), which strongly adheres the catalyst to the surface. rsc.orgornl.gov

These immobilized systems have been successfully used in a variety of catalytic processes, including hydrogenations, oxidations, and cross-coupling reactions. nih.gov For instance, palladium nanoparticles encapsulated in PAMAM dendrimers and supported on SBA-15 have been shown to be effective and recyclable catalysts for the hydrogenation of N-heterocycles under mild conditions. acs.org The solid support not only facilitates catalyst recovery but can also enhance performance compared to unsupported counterparts. acs.org

Design and Application of R 3 Amino 2 Dimethylamino Propan 1 Ol Derivatives in Asymmetric Catalysis

Rational Design Principles for Chiral Ligands Derived from (R)-3-Amino-2-(dimethylamino)propan-1-ol

The effectiveness of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure and electronic characteristics. The rational design of ligands based on the (R)-3-Amino-2-(dimethylamino)propan-1-ol scaffold leverages key principles to create a well-defined and influential chiral environment around a catalytic center.

Ligand Geometry and Stereoelectronic Effects

The inherent chirality of the (R)-3-Amino-2-(dimethylamino)propan-1-ol backbone provides a fundamental source of asymmetry. The vicinal diamino functionality, coupled with a primary alcohol, offers multiple points for coordination to a metal center or for interaction with substrates in organocatalysis. The specific geometry of the resulting chelate rings is a critical determinant of stereochemical outcomes.

The stereoelectronic effects of substituents on the amino and hydroxyl groups can be systematically varied to fine-tune the catalytic activity and selectivity. For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more sterically demanding chiral pocket, thereby dictating the facial selectivity of substrate approach. Electron-donating or -withdrawing groups can modulate the Lewis acidity or basicity of the catalytic center, influencing reaction rates and mechanisms. The interplay between steric hindrance and electronic properties is a key consideration in the design of effective ligands.

Modular Ligand Architectures

A significant advantage of utilizing the (R)-3-Amino-2-(dimethylamino)propan-1-ol scaffold is the potential for modular synthesis. This approach allows for the systematic and independent modification of different parts of the ligand structure, facilitating the rapid generation of ligand libraries for catalyst screening and optimization.

The primary amine, the dimethylamino group, and the hydroxyl group serve as convenient handles for derivatization. For example, the primary amine can be readily converted into a wide range of amides, sulfonamides, or imines, introducing new functionalities and steric profiles. Similarly, the hydroxyl group can be etherified or esterified. This modularity enables the tailoring of the ligand's properties to meet the specific demands of a particular catalytic transformation.

Synthesis and Characterization of Metal Complexes Incorporating (R)-3-Amino-2-(dimethylamino)propan-1-ol Ligands

The coordination of ligands derived from (R)-3-Amino-2-(dimethylamino)propan-1-ol to metal centers is a crucial step in the formation of many asymmetric catalysts. The nature of the metal and the coordination geometry of the resulting complex are pivotal to its catalytic performance.

Transition Metal Catalysis (e.g., Cu, Zn, Pd, Ir, Ru, Rh, Ti, Zr)

Ligands based on the (R)-3-Amino-2-(dimethylamino)propan-1-ol framework can act as versatile chelating agents for a variety of transition metals. The diamino alcohol motif can coordinate to metal centers in a bidentate or tridentate fashion, depending on the specific ligand design and the nature of the metal. The resulting metal complexes have been explored as catalysts in a range of asymmetric transformations.

For example, copper and zinc complexes are often employed in Lewis acid catalysis, such as in asymmetric aldol (B89426), Michael, and Diels-Alder reactions. Palladium, iridium, ruthenium, and rhodium complexes are widely used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigid and well-defined chiral environment provided by the ligand is instrumental in achieving high levels of enantioselectivity in these processes. The characterization of these complexes typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their solid-state and solution structures.

Below is a representative table of potential applications of transition metal complexes with ligands derived from (R)-3-Amino-2-(dimethylamino)propan-1-ol.

| Metal | Potential Asymmetric Reaction | Ligand Type |

| Copper (Cu) | Aldol Reaction, Michael Addition | Bidentate (N,N') or Tridentate (N,N',O) |

| Zinc (Zn) | Aldol Reaction, Alkylation of Aldehydes | Bidentate (N,N') or Tridentate (N,N',O) |

| Palladium (Pd) | Allylic Alkylation, Heck Reaction | Bidentate (N,N') |

| Iridium (Ir) | Hydrogenation of Ketones and Imines | Bidentate (N,N') or Tridentate (N,N',O) |

| Ruthenium (Ru) | Transfer Hydrogenation, Olefin Metathesis | Bidentate (N,N') or Tridentate (N,N',O) |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Bidentate (N,N') |

| Titanium (Ti) | Epoxidation, Cyanosilylation | Tridentate (N,N',O) |

| Zirconium (Zr) | Polymerization, Hydroamination | Tridentate (N,N',O) |

Main Group Metal Catalysis (e.g., Al, Mg, B)

In addition to transition metals, main group metals can also form catalytically active complexes with chiral ligands. Ligands derived from (R)-3-Amino-2-(dimethylamino)propan-1-ol can coordinate to metals such as aluminum, magnesium, and boron to create chiral Lewis acid catalysts.

These main group metal complexes are often utilized in reactions such as asymmetric reductions, cycloadditions, and ene reactions. The strong Lewis acidity of these metals, combined with the chiral environment imposed by the ligand, can lead to highly efficient and selective catalytic cycles. The synthesis and characterization of these complexes often require anhydrous conditions due to their sensitivity to moisture.

Organocatalysis Utilizing (R)-3-Amino-2-(dimethylamino)propan-1-ol Backbones

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. The (R)-3-Amino-2-(dimethylamino)propan-1-ol backbone is a promising scaffold for the development of novel organocatalysts.

The amino groups can be functionalized to create various types of organocatalysts, including those that operate via enamine, iminium ion, or hydrogen-bonding activation modes. For instance, derivatization of the primary amine to a secondary amine bearing a bulky substituent can lead to effective enamine catalysts for asymmetric aldol and Michael reactions. The presence of multiple functional groups allows for the design of bifunctional organocatalysts, where one group activates the nucleophile and another activates the electrophile, leading to enhanced reactivity and stereoselectivity.

The table below summarizes potential organocatalytic applications based on the (R)-3-Amino-2-(dimethylamino)propan-1-ol backbone.

| Catalyst Type | Activation Mode | Potential Asymmetric Reaction |

| Chiral Diamine | Enamine/Iminium Ion | Aldol Reaction, Michael Addition, Mannich Reaction |

| Chiral Amino Alcohol | Hydrogen Bonding | Diels-Alder Reaction, Epoxidation |

| Chiral Amide/Sulfonamide | Hydrogen Bonding/Brønsted Acid | Friedel-Crafts Alkylation, Aza-Henry Reaction |

Performance of (R)-3-Amino-2-(dimethylamino)propan-1-ol Derived Catalysts in Asymmetric Transformations

Catalysts derived from the chiral scaffold (R)-3-Amino-2-(dimethylamino)propan-1-ol have demonstrated significant potential in a variety of asymmetric transformations. The unique structural features of this diamino alcohol, including the presence of two stereogenic centers and multiple coordination sites, allow for the formation of well-defined chiral environments around a metal center. This has led to the development of highly effective catalysts for a range of reactions, enabling the synthesis of enantiomerically enriched products.

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Derivatives of (R)-3-Amino-2-(dimethylamino)propan-1-ol have been successfully employed as ligands in metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions. These reactions are fundamental for the stereoselective reduction of prochiral ketones, imines, and olefins to their corresponding chiral alcohols, amines, and alkanes.

In a notable application, a manganese catalyst incorporating a PNN ligand derived from an amino alcohol backbone was utilized for the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) hydrochloride. chemicalbook.com This reaction yielded the corresponding (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, a valuable chiral intermediate, with high conversion and enantioselectivity. chemicalbook.com The reaction conditions, catalyst loading, and performance are detailed in the table below.

Table 1: Asymmetric Hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

| Catalyst | Substrate | Product | Conversion (%) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Mn-PNN catalyst | 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | (R)-3-(dimethylamino)-1-(thiophen-2-yl)-1-propanol | >99 | 97 | 74 |

Similarly, ruthenium complexes with ligands derived from amino alcohols have been shown to be effective catalysts for the asymmetric transfer hydrogenation of aryl-alkyl ketones. mdpi.com Using isopropanol (B130326) as the hydrogen source, these catalysts can produce chiral alcohols with good yields and high enantiomeric excesses. mdpi.com

The development of ruthenabicyclic complexes has further expanded the scope of asymmetric hydrogenation, enabling the dynamic kinetic resolution of racemic α-substituted α-amino esters to produce enantioenriched β-amino alcohols. nih.govresearchgate.net These reactions proceed with high efficiency and stereoselectivity under mild conditions. nih.gov

Asymmetric Carbon-Carbon Bond Formations

Catalysts derived from (R)-3-Amino-2-(dimethylamino)propan-1-ol and related amino alcohols have found application in a variety of asymmetric carbon-carbon bond-forming reactions, which are crucial for the construction of complex molecular architectures.

Aldol, Michael, and Henry Reactions: While direct examples involving (R)-3-Amino-2-(dimethylamino)propan-1-ol are not prevalent in the reviewed literature, the broader class of chiral amino alcohols and their derivatives are known to catalyze these reactions. For instance, proline, a simple amino acid, is an effective catalyst for direct asymmetric aldol reactions. semanticscholar.org The principles of Lewis acid and Brønsted acid catalysis, often employed in these transformations, are compatible with the functional groups present in (R)-3-Amino-2-(dimethylamino)propan-1-ol. The combination of photoredox and chiral Lewis acid catalysis has enabled highly enantioselective additions of photogenerated α-amino radicals to Michael acceptors. nih.gov

Cross-Coupling Reactions (Heck, Sonogashira, Suzuki, Stille, Negishi, Buchwald-Hartwig): Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. Chiral ligands play a critical role in inducing asymmetry in these processes. While specific applications of (R)-3-Amino-2-(dimethylamino)propan-1-ol derivatives in all of these named reactions are not extensively documented, the utility of amino-functionalized ligands is well-established.

In the context of the Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, various palladium catalyst systems are employed, often in the presence of a copper co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The development of new ligands has enabled these reactions to be carried out under milder conditions. organic-chemistry.org

The Buchwald-Hartwig amination specifically focuses on the formation of carbon-nitrogen bonds via palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org The evolution of this reaction has seen the development of several generations of catalyst systems, allowing for a broad scope of coupling partners under increasingly mild conditions. wikipedia.org

Asymmetric Carbon-Heteroatom Bond Formations

The formation of chiral carbon-heteroatom bonds is another area where catalysts derived from chiral amino alcohols have made significant contributions.

Hydroamination, Epoxidation, and Amination: While direct catalytic applications of (R)-3-Amino-2-(dimethylamino)propan-1-ol in hydroamination and epoxidation were not prominently featured in the searched literature, the related field of amination has seen relevant progress. Copper-catalyzed amination of aryl bromides has been achieved, and methods for the chemoselective N- and O-arylation of amino alcohols have been developed. nih.gov

Aziridination: Asymmetric aziridination, the synthesis of chiral three-membered nitrogen-containing heterocycles, is a valuable transformation in organic synthesis. msu.edu Lewis acid catalysis plays a key role in activating imines towards reaction with diazo compounds. msu.edu Chiral ligands are crucial for controlling the stereochemical outcome of these reactions. A rhodium-catalyzed domino reaction involving olefin aziridination followed by aziridine (B145994) ring-opening provides a mild method for synthesizing cyclic unprotected N-H and N-Me 2,3-aminoethers. nih.gov

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for the stereocontrolled synthesis of cyclic compounds. The use of chiral Lewis acids, often derived from amino alcohols, is a common strategy to induce enantioselectivity in these transformations. While specific examples utilizing catalysts derived directly from (R)-3-Amino-2-(dimethylamino)propan-1-ol were not found, the underlying principles of catalysis are applicable.

Asymmetric Ring-Opening Reactions

Chiral aziridines are valuable synthetic intermediates, and their stereoselective ring-opening provides access to a variety of enantiomerically enriched amino compounds. The ring-opening of nonactivated 2-(1-aminoalkyl) aziridines with water under acidic conditions can proceed with high regio- and stereoselectivity, yielding either 2,3-diaminoalkan-1-ols or 1,3-diaminoalkan-2-ols depending on the acid used. researchgate.net The fluorination of chiral aziridines can be achieved through ring-opening reactions with reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF), producing fluoroamines. researchgate.net

Enantioselective Redox Reactions

Enantioselective redox reactions encompass a broad range of transformations beyond hydrogenation. The field of enantioselective radical reactions has seen significant advancements through the use of metal catalysis, dual metal and organocatalysis, and biocatalysis. mdpi.com A dual catalytic system combining a transition metal photoredox catalyst with a chiral Lewis acid has been successfully applied to the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. nih.gov This approach offers a general strategy for generating and controlling the reactivity of radical intermediates in an asymmetric fashion. nih.gov

Strategies for Enhancing Enantioselectivity and Diastereoselectivity in Catalytic Systems

The stereochemical outcome of a catalytic reaction is highly dependent on the structure of the chiral ligand and the reaction conditions. For catalysts based on the (R)-3-Amino-2-(dimethylamino)propan-1-ol scaffold, several strategies are employed to maximize enantioselectivity and diastereoselectivity.

Ligand Modification: The modification of the core structure of (R)-3-Amino-2-(dimethylamino)propan-1-ol is a primary strategy for tuning its catalytic performance. Introducing sterically demanding or electronically distinct groups can influence the spatial arrangement of the catalyst-substrate complex, thereby enhancing stereochemical control. For instance, the design of nonsymmetrical ligands, moving away from traditional C2-symmetric structures, has been shown to improve enantioselectivity in certain reactions by creating a more defined chiral pocket around the metal center. nih.gov The rationale is that ligands with electronically and sterically different coordinating units can lead to more effective enantiocontrol. nih.gov

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and the nature of additives is crucial for achieving high levels of stereoselectivity. Lowering the reaction temperature can often lead to a significant decrease in catalyst activity but may enhance enantioselectivity. rsc.org The choice of solvent can also play a critical role in the stability and reactivity of the catalytic species.

A practical application of these principles can be seen in the asymmetric hydrogenation of ketone precursors. For example, the synthesis of (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a derivative of the target compound, is achieved through the asymmetric hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. This reaction, catalyzed by a Manganese-PNN complex, demonstrates the successful application of a chiral catalyst system to achieve a specific stereoisomer.

| Parameter | Details |

|---|---|

| Substrate | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride |

| Catalyst | Mn-PNN complex |

| Solvent | Ethanol |

| Temperature | 50°C |

| Pressure | 30 bar H₂ |

| Conversion | >99% |

| Yield | 97% |

| Enantiomeric Excess (ee) | 74% |

Development of Recyclable and Immobilized Catalytic Systems Based on (R)-3-Amino-2-(dimethylamino)propan-1-ol Scaffolds

The development of recyclable and immobilized catalysts is a key focus in green chemistry, aiming to reduce waste and production costs. Chiral catalysts derived from scaffolds like (R)-3-Amino-2-(dimethylamino)propan-1-ol are prime candidates for such modifications.

Immobilization on Solid Supports: A common strategy to facilitate catalyst recovery is to anchor the chiral ligand onto an insoluble solid support. nih.gov Various materials have been explored for this purpose, including polymers, silica (B1680970), and magnetic nanoparticles. nih.govbeilstein-journals.org Polymer-supported chiral organocatalysts, for instance, can be easily separated from the reaction mixture by filtration and reused multiple times, often without a significant loss of catalytic activity. tut.ac.jp

Magnetic Nanoparticles as Supports: Superparamagnetic nanoparticles, such as core-shell magnetite-silica particles, have emerged as a particularly attractive support system. nih.gov The magnetic properties of these nanoparticles allow for the easy separation of the catalyst from the reaction medium using an external magnet. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysis. Research on related chiral amino alcohol ligands immobilized on such nanoparticles has shown that the resulting nanocatalyst can maintain its catalytic efficiency over several cycles, although a decrease in performance compared to the homogeneous counterpart has been observed. nih.gov

Performance of Immobilized Systems: The immobilization process can sometimes affect the catalyst's performance. Diffusion limitations and altered steric or electronic properties of the immobilized ligand can lead to changes in activity and selectivity. rsc.org However, careful selection of the support and the linking strategy can mitigate these effects. For example, the use of porous polymer monoliths with high permeability can ensure efficient mass transfer and allow for successful application in continuous flow reactions. mdpi.com Studies on related systems have demonstrated that immobilized catalysts can be recycled multiple times. For instance, a biocatalytic system for chiral amine synthesis co-immobilized on silica nanoparticles retained 87% of its original activity after eight cycles of reuse. rsc.org

| Catalyst System | Key Findings | Reference |

|---|---|---|

| Chiral amino alcohol on superparamagnetic core-shell magnetite-silica nanoparticles | Moderate catalytic efficiency in asymmetric transfer hydrogenation. | nih.gov |

| Recyclability | Catalytic efficiency remained unchanged over three catalytic cycles. | nih.gov |

| Comparison to Homogeneous System | Performance was noticeably worse than the homogeneous counterpart. | nih.gov |

While specific examples of immobilized catalysts based on the (R)-3-Amino-2-(dimethylamino)propan-1-ol scaffold are not extensively detailed in the literature, the principles and methodologies developed for other chiral amino alcohols provide a clear roadmap for future research in this area.

Mechanistic Investigations and Stereochemical Elucidation of R 3 Amino 2 Dimethylamino Propan 1 Ol Mediated Reactions

Spectroscopic Probes for Active Species and Reaction Intermediates (e.g., in situ NMR, IR, UV-Vis, X-ray Absorption Spectroscopy)

Spectroscopic techniques are indispensable tools for identifying and characterizing the active catalytic species and transient intermediates that are formed during a catalytic cycle. The application of in situ methods, which monitor the reaction as it happens, is particularly powerful for capturing the dynamic nature of catalytic systems.

Infrared (IR) and UV-Vis Spectroscopy: These techniques are valuable for detecting changes in bonding and electronic structure during a reaction. In situ IR spectroscopy can monitor the vibrational modes of functional groups involved in the catalytic transformation, such as the stretching frequencies of carbonyl groups in substrates or intermediates. researchgate.net For example, in a metal-catalyzed reaction, the coordination of a substrate to the metal center, potentially ligated by (R)-3-amino-2-(dimethylamino)propan-1-ol, would alter the electron density and, consequently, the vibrational frequency of specific bonds. UV-Vis spectroscopy can be employed to observe the formation of colored intermediates or changes in the electronic state of a transition metal catalyst.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom, typically a metal in a catalyst. springernature.com It can be used to determine the oxidation state, coordination number, and bond distances of the catalytic center under reaction conditions. escholarship.org For a catalytic system involving (R)-3-amino-2-(dimethylamino)propan-1-ol as a ligand, XAS could be used to probe the structure of the active metal complex and how it changes throughout the catalytic cycle. vinnova.se

A hypothetical application of these techniques to a reaction mediated by a complex of a metal (M) with (R)-3-amino-2-(dimethylamino)propan-1-ol (L), reacting with a substrate (S) to form a product (P), could yield the following types of data:

| Technique | Species Observed | Key Spectroscopic Signature | Inferred Information |

|---|---|---|---|

| in situ NMR | [M-L] complex | Shift in ligand proton/carbon signals | Confirmation of ligand coordination |

| in situ NMR | [M-L-S] intermediate | New set of shifted ligand and substrate signals | Formation of catalyst-substrate complex |

| in situ IR | Substrate (e.g., a ketone) | C=O stretching frequency (e.g., ~1715 cm⁻¹) | Initial state of the substrate |

| in situ IR | [M-L-S] intermediate | Shifted C=O frequency (e.g., ~1680 cm⁻¹) | Coordination and activation of the substrate |

| XAS (XANES) | [M-L] complex | Absorption edge energy | Oxidation state of the metal center |

| XAS (EXAFS) | [M-L] complex | Oscillations beyond the absorption edge | Coordination environment (bond distances, coordination number) |

Kinetic Analysis and Reaction Rate Determinations in Catalytic Cycles

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for elucidating the sequence of elementary steps in a catalytic cycle. By systematically varying the concentrations of reactants, catalyst, and any additives, a rate law can be determined, which provides valuable mechanistic insights.

For a generic catalytic reaction involving (R)-3-amino-2-(dimethylamino)propan-1-ol, the reaction rate would be monitored under different initial conditions. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy can be used to measure the change in concentration of reactants or products over time.

A hypothetical rate law for a reaction catalyzed by a complex derived from (R)-3-amino-2-(dimethylamino)propan-1-ol might take the form:

Rate = k[Catalyst]^a [Substrate]^b [Reagent]^c

where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to the catalyst, substrate, and another reagent, respectively. The values of these orders provide clues about the composition of the transition state of the rate-determining step.

While specific kinetic data for reactions mediated by (R)-3-amino-2-(dimethylamino)propan-1-ol in asymmetric catalysis is scarce, studies on similar amino alcohols in other contexts, such as CO2 capture, have been performed. For instance, the kinetics of the reaction between CO2 and various amino alcohols have been investigated using stopped-flow techniques. researchgate.netresearchgate.net These studies often determine pseudo-first-order rate constants under different amine concentrations and temperatures.

A representative table of kinetic parameters for the reaction of CO2 with related amino alcohols is shown below to illustrate the type of data obtained from such studies.

| Amino Alcohol | Temperature (K) | Concentration Range (mol·m⁻³) | Observed Pseudo-first-order Rate Constants (k₀) |

|---|---|---|---|

| 1-Amino-2-propanol | 298-313 | 25.3 - 82.0 | Data-dependent values |

| 3-Amino-1-propanol | 298-313 | 27.0 - 60.7 | Data-dependent values |

| Dimethylmonoethanolamine | 298-313 | 304.0 - 984.8 | Data-dependent values |

Data adapted from studies on CO2 absorption kinetics. researchgate.net

Elucidation of Chiral Induction Mechanisms and Stereochemical Models

A central goal in asymmetric catalysis is to understand how the chirality of the catalyst is transferred to the product. For reactions employing (R)-3-amino-2-(dimethylamino)propan-1-ol, this involves developing stereochemical models that can rationalize and predict the observed enantioselectivity. These models are often based on the three-dimensional structure of the proposed transition state of the stereodetermining step.

The development of such models relies on a combination of experimental observations and computational studies. Key experimental data includes the absolute configuration of the major product and how the enantiomeric excess (ee) is affected by changes in the structure of the substrate or the catalyst.

In the case of (R)-3-amino-2-(dimethylamino)propan-1-ol acting as a chiral ligand for a metal catalyst, the ligand would create a chiral environment around the metal center. The substrate would then coordinate to the metal in a specific orientation to minimize steric interactions and/or maximize favorable non-covalent interactions (e.g., hydrogen bonding) with the ligand. This preferential binding orientation would lead to the selective formation of one enantiomer of the product. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the transition states of asymmetric reactions. nih.gov These calculations can provide the relative energies of the competing diastereomeric transition states that lead to the (R) and (S) products. A lower energy for the transition state leading to the major enantiomer would support the proposed model of chiral induction.

While a specific, experimentally validated stereochemical model for reactions mediated by (R)-3-amino-2-(dimethylamino)propan-1-ol is not prominently featured in the literature, general principles of stereodifferentiation in amino alcohol-ligated metal catalysts can be applied.

Identification of Rate-Limiting Steps and Catalyst Deactivation Pathways

Catalyst Deactivation Pathways: Catalysts can lose their activity over time through various deactivation pathways. researchgate.net For metal complexes with amine-containing ligands like (R)-3-amino-2-(dimethylamino)propan-1-ol, potential deactivation mechanisms include:

Ligand Degradation: The amino alcohol ligand itself may undergo undesired side reactions, such as oxidation or decomposition, especially under harsh reaction conditions. rsc.org

Formation of Inactive Species: The active catalyst may be converted into an inactive or less active species. For instance, the metal center could be poisoned by strongly coordinating species present as impurities in the reaction mixture. mdpi.com Tertiary amines themselves can, in some cases, participate in deactivation reactions with the metal center. epa.gov

Aggregation: The active monomeric catalyst may aggregate to form less active or inactive clusters or nanoparticles.

Investigating deactivation pathways often involves isolating and characterizing the inactive catalyst. Spectroscopic techniques (NMR, IR, etc.) and mass spectrometry can be used to identify the structure of the deactivated species. Understanding these pathways is critical for designing more robust and long-lived catalysts.

Computational and Theoretical Studies of R 3 Amino 2 Dimethylamino Propan 1 Ol and Its Catalytic Systems

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and energetics of molecules. For a flexible ligand such as (R)-3-Amino-2-(dimethylamino)propan-1-ol, DFT calculations are instrumental in performing a thorough conformational analysis to identify the most stable three-dimensional arrangements of the atoms.

The process begins by systematically rotating the single bonds within the molecule to generate a multitude of possible conformers. The geometry of each of these conformers is then optimized using DFT methods, which calculate the forces on each atom and adjust their positions until a minimum on the potential energy surface is reached. The relative energies of these optimized structures are then compared to identify the global minimum and other low-energy conformers that are likely to be present under reaction conditions. Quantum chemical calculations can verify that the anti-anti-conformation often represents the global minimum on the potential energy surface for similar diamine structures. mdpi.com

Beyond conformational preferences, DFT provides critical data on the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, the distribution of electron density can be analyzed to predict sites susceptible to nucleophilic or electrophilic attack and to understand the nature of intramolecular hydrogen bonding, which can significantly influence the ligand's conformation and coordination behavior.

Table 1: Hypothetical DFT-Calculated Properties for Low-Energy Conformers of (R)-3-Amino-2-(dimethylamino)propan-1-ol

| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Conf-1 | 0.00 | -6.21 | 1.54 | 2.89 |

| Conf-2 | 0.85 | -6.25 | 1.51 | 3.12 |

| Conf-3 | 1.32 | -6.19 | 1.58 | 2.54 |

Note: This table contains illustrative data based on typical DFT calculation results for similar amino alcohol molecules and does not represent experimentally verified values for this specific compound.

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Substrate Binding

While DFT calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. arxiv.org MD simulations are particularly valuable for exploring the complex interactions between the (R)-3-Amino-2-(dimethylamino)propan-1-ol ligand, a metal center, and substrates within a catalytic system. nih.gov

In a typical MD simulation, a system is constructed containing the ligand-metal complex, substrate molecules, and solvent molecules in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds.

Analysis of these trajectories can reveal:

Coordination Dynamics: How the ligand binds to the metal center, including the flexibility of the resulting chelate rings and the potential for different coordination modes.

Solvent Effects: The organization of solvent molecules around the catalytic complex and their role in stabilizing or destabilizing key intermediates.

Substrate Binding: The process by which the substrate approaches and binds to the active site of the catalyst. MD simulations can help identify the predominant binding modes and calculate the binding free energy, providing insight into substrate affinity. researchgate.net

By simulating the system at different temperatures, researchers can also gain insights into the thermal stability of the catalytic complex and the influence of temperature on its dynamic behavior.

Prediction of Enantioselectivity and Reaction Pathways using Quantum Chemical Methods

One of the most powerful applications of computational chemistry in the study of chiral ligands like (R)-3-Amino-2-(dimethylamino)propan-1-ol is the prediction of enantioselectivity in asymmetric catalysis. researchgate.netnih.gov By modeling the reaction pathways for the formation of both possible enantiomeric products, researchers can understand the origins of stereocontrol.

This is typically achieved by using quantum chemical methods, such as DFT, to locate the transition states (TS) for the stereodetermining step of the reaction. For a given reaction, there will be a transition state leading to the (R)-product (TS-R) and another leading to the (S)-product (TS-S). The enantiomeric excess (ee) of the reaction is directly related to the difference in the free energies of activation (ΔΔG‡) for these two competing pathways.

Extensive quantum chemical calculations can be performed to identify the transition state structures by which an enantioselective reaction, such as the ethylation of benzaldehyde (B42025) in the presence of amino alcohol-type ligands, can proceed. researchgate.net The model can accurately predict the enantioselectivity of new catalysts even before their synthesis. researchgate.netnih.gov

Table 2: Example Quantum Chemical Calculation for Predicting Enantioselectivity

| Parameter | Pathway to (R)-Product | Pathway to (S)-Product |

| Transition State | TS-R | TS-S |

| Calculated Free Energy of Activation (ΔG‡) | 18.5 kcal/mol | 20.9 kcal/mol |

| Energy Difference (ΔΔG‡ = ΔG‡(TS-S) - ΔG‡(TS-R)) | - | 2.4 kcal/mol |

| Predicted Enantiomeric Ratio (R:S) | - | 98:2 |

| Predicted Enantiomeric Excess (% ee) | - | 96% (R) |

Note: This table presents a hypothetical calculation to illustrate the methodology. The values are representative of computational studies on asymmetric catalysis.

Computational Design and Virtual Screening of Novel (R)-3-Amino-2-(dimethylamino)propan-1-ol Derived Ligands

Computational methods enable the in silico design and evaluation of new ligands before committing resources to their synthesis and testing. Starting with the scaffold of (R)-3-Amino-2-(dimethylamino)propan-1-ol, a virtual library of derivative compounds can be created by systematically modifying its structure. For example, different substituents could be added to the amino or hydroxyl groups to tune the steric and electronic properties of the ligand.

This virtual library can then be subjected to a high-throughput virtual screening process. nih.gov For a specific target reaction, this often involves:

Docking: Computationally predicting the binding mode and affinity of each virtual ligand to a metal center or a model of the catalytic transition state.

Scoring: Using scoring functions to rank the ligands based on their predicted binding affinity or their ability to stabilize the desired transition state.

Filtering: Applying filters based on calculated properties like predicted enantioselectivity, chemical stability, or synthetic accessibility.

This process allows chemists to prioritize a smaller number of the most promising candidates for synthesis. This approach significantly accelerates the discovery of new, high-performance ligands and catalysts by focusing experimental efforts on compounds with the highest probability of success. nih.gov

Energy Landscape Exploration and Transition State Analysis

A comprehensive understanding of a catalytic cycle requires mapping the entire potential energy landscape of the reaction. This involves using quantum chemical methods to calculate the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and transition states.

Transition state analysis provides a wealth of information beyond just the activation energy. By examining the geometry of the transition state, chemists can identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one reaction pathway over another. This insight is fundamental to explaining the source of catalytic activity and selectivity. Furthermore, analyzing the vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface and can be used to calculate kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism.

Emerging Research Applications and Future Directions for R 3 Amino 2 Dimethylamino Propan 1 Ol in Chemical Science

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules (Excluding Direct Medicinal Applications)

(R)-3-Amino-2-(dimethylamino)propan-1-ol serves as a potent chiral building block for the asymmetric synthesis of complex organic molecules. The presence of multiple, distinct functional groups within a single, stereochemically defined molecule allows for sequential and regioselective transformations. Chiral 1,2-diamines are recognized as privileged scaffolds in bioactive compounds and are crucial components in ligands for transition-metal-based asymmetric catalysis and organocatalysis. researchgate.netsigmaaldrich.comrsc.org

The vicinal (1,2-) diamine motif is particularly valuable. It can be incorporated into larger molecular frameworks to introduce specific stereochemical control, influence conformational rigidity, or act as a coordination site for metal catalysts. Synthetic chemists can leverage the primary amine for transformations like amidation or imine formation, while the tertiary amine can act as an internal base or a directing group. The primary alcohol offers another site for modification, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

The strategic application of this building block enables the construction of intricate molecular architectures with high stereochemical purity. For example, it can be used to synthesize chiral ligands for asymmetric hydrogenation or to create chiral auxiliaries that guide the stereochemical outcome of a reaction before being cleaved from the target molecule. nih.gov The synthesis of enantiomerically pure 1,2-amino alcohols and their derivatives is a significant challenge in organic synthesis, and the use of pre-existing chiral synthons like (R)-3-Amino-2-(dimethylamino)propan-1-ol provides an efficient solution. acs.org

| Functional Group | Potential Reaction | Resulting Structure/Use |

|---|---|---|

| Primary Amine (-NH₂) | Amidation, Imine Formation, N-Alkylation | Incorporation into peptide-like structures, synthesis of chiral Schiff bases, formation of secondary amines. |

| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation | Formation of chiral esters and ethers, conversion to chiral aldehydes or carboxylic acids. |

| Vicinal Diamine Motif | Coordination with metals, Cyclization | Formation of chiral metal complexes for catalysis, synthesis of chiral heterocyclic compounds (e.g., piperazines). |

Application in Supramolecular Chemistry and Self-Assembly Processes

While direct research is nascent, the structural attributes of (R)-3-Amino-2-(dimethylamino)propan-1-ol suggest significant potential in supramolecular chemistry. The two amino groups and the hydroxyl group are excellent donor sites for coordinating with metal ions. This allows the molecule to function as a tridentate or bidentate chiral ligand. The formation of metal complexes with chiral amino alcohols has been explored for creating novel materials with interesting properties. alfa-chemistry.com

The self-assembly of such chiral metal-organic complexes can lead to the formation of discrete supramolecular architectures or extended coordination polymers with defined chirality. These ordered assemblies are of interest for applications in enantioselective recognition, sensing, and asymmetric catalysis. The stereochemistry of the (R)-3-Amino-2-(dimethylamino)propan-1-ol ligand would be directly translated to the resulting supramolecular structure, potentially creating chiral pockets or channels. For instance, the self-assembly of amino acids with zinc(II) complexes has been shown to result in unique multimetallic architectures. nsf.gov

Integration into Advanced Materials Science (e.g., MOFs, Covalent Organic Frameworks, Polymerization Initiators)

The field of advanced materials science offers fertile ground for the application of highly functionalized chiral molecules. (R)-3-Amino-2-(dimethylamino)propan-1-ol is a prime candidate for integration into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In this context, it could be used in several ways:

Chiral Strut or Linker: The molecule could be modified to carry appropriate connecting groups (e.g., carboxylates, boronic acids) and used as a building block to construct homochiral MOFs or COFs. The inherent chirality of the linker would create an asymmetric porous environment, which is highly sought after for enantioselective separations and catalysis. The use of amino acids and other biological molecules as ligands for MOFs is a growing area of research. core.ac.uk

Post-Synthetic Modification (PSM): The primary amine of the molecule could be used to graft it onto a pre-existing framework that has reactive sites. This would introduce chirality and new functional groups into the pores of the material. Amino-functionalized MOFs and COFs are versatile platforms for such modifications. rsc.orgrsc.org

Furthermore, related amino alcohol structures are used as catalysts in polymerization reactions. For example, 1-[Bis[3-(dimethylamino)-propyl]amino]-2-propanol is used as a reactive catalyst for polyurethane foams. whamine.com This suggests that (R)-3-Amino-2-(dimethylamino)propan-1-ol could be explored as a chiral initiator or catalyst for asymmetric polymerization, potentially leading to the synthesis of stereoregular polymers with unique optical or physical properties.

Green Chemistry and Sustainable Synthesis Methodologies Utilizing (R)-3-Amino-2-(dimethylamino)propan-1-ol

Green chemistry principles emphasize the use of sustainable and environmentally benign processes. The synthesis and application of (R)-3-Amino-2-(dimethylamino)propan-1-ol align with these principles in several ways.

Biocatalysis represents a powerful green tool for producing chiral molecules. nih.gov Engineered enzymes, such as amine dehydrogenases, can be used for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantioselectivity, using ammonia (B1221849) as an inexpensive and clean amino donor. frontiersin.orgnih.gov Such biocatalytic routes could provide a sustainable pathway to (R)-3-Amino-2-(dimethylamino)propan-1-ol, avoiding harsh reagents and complex purification steps. nih.gov Similarly, chemocatalytic methods like asymmetric transfer hydrogenation offer an efficient and green alternative to classical resolution methods for synthesizing chiral amino alcohols. acs.org

On the application side, this compound has potential use in green solvent systems. Recently, a chiral amino alcohol, 3-amino-1,2-propanediol, was used as a hydrogen bond donor to create a new chiral deep eutectic solvent (DES). mdpi.com These solvents are biodegradable, have low toxicity, and can be used as alternative reaction media. The unique combination of hydrogen bond donating (amine, alcohol) and accepting (tertiary amine) sites in (R)-3-Amino-2-(dimethylamino)propan-1-ol makes it an intriguing candidate for the design of novel, functional, and chiral green solvents.

Interdisciplinary Research Areas and Collaborative Opportunities

The multifaceted nature of (R)-3-Amino-2-(dimethylamino)propan-1-ol opens up numerous avenues for interdisciplinary collaboration. To fully realize its potential, expertise from different fields of chemistry must be integrated.

| Collaborating Fields | Research Focus | Potential Outcome |

|---|---|---|

| Organic Synthesis & Materials Science | Design and synthesize derivatives of the compound to serve as linkers for chiral MOFs and COFs. | New materials for enantioselective gas separation, chiral chromatography, or asymmetric catalysis. |

| Biochemistry & Green Chemistry | Develop enzymatic or whole-cell biocatalytic routes for the large-scale, sustainable production of the compound. | An economically viable and environmentally friendly manufacturing process. sciencedaily.com |

| Supramolecular Chemistry & Catalysis Research | Investigate the coordination chemistry of the compound with various transition metals to create novel, self-assembled catalysts. | Highly efficient and selective catalysts for asymmetric reactions. |

| Polymer Chemistry & Organic Chemistry | Explore its use as a chiral initiator or monomer in asymmetric polymerization. | Novel stereoregular polymers with unique chiroptical properties. |

Future Outlook and Unexplored Research Avenues for (R)-3-Amino-2-(dimethylamino)propan-1-ol Chemistry

The chemistry of (R)-3-Amino-2-(dimethylamino)propan-1-ol is still in its early stages of exploration, and many research avenues remain untapped. Its potential as a versatile chiral building block is clear, but its practical applications have yet to be fully demonstrated.

Future research should focus on:

Development of Scalable Synthesis: Creating efficient, cost-effective, and stereoselective synthetic routes, particularly those employing green chemistry principles like biocatalysis, is crucial for making this compound more accessible for research and industrial use. sciencedaily.com

Organocatalysis: The vicinal diamine structure is a common feature in powerful organocatalysts. Investigating the catalytic activity of (R)-3-Amino-2-(dimethylamino)propan-1-ol and its derivatives in asymmetric reactions is a promising and unexplored area.

Chiral Ligand Development: A systematic study of its coordination chemistry with a wide range of metals could yield new catalysts for asymmetric synthesis, an area of perennial importance in chemistry.

Functional Materials: The hypothetical applications in MOFs, COFs, and polymers need to be experimentally validated. This involves synthesizing appropriate derivatives and testing their performance in applications such as chiral separations and heterogeneous catalysis.

Chiral Recognition: Its ability to form multiple interactions (hydrogen bonds, coordination bonds) makes it a candidate for use in chiral recognition and sensing applications, for example, in the stereochemical analysis of other chiral molecules. nsf.gov

Q & A

Q. How can metabolic stability of this compound be evaluated for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.